molecular formula C8H6FNS B095378 2-(Fluoromethyl)-1,3-benzothiazole CAS No. 18020-07-0

2-(Fluoromethyl)-1,3-benzothiazole

Cat. No. B095378
CAS RN: 18020-07-0
M. Wt: 167.21 g/mol
InChI Key: XOCGJJLRMWWZSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Fluoromethyl)-1,3-benzothiazole (FMBT) is a heterocyclic compound that has been widely studied for its potential applications in various fields. FMBT is a derivative of benzothiazole, which is a class of organic compounds that contain a benzene ring fused to a thiazole ring. The fluoromethyl group in FMBT makes it a valuable compound for biological and medicinal research.

Mechanism Of Action

The mechanism of action of 2-(Fluoromethyl)-1,3-benzothiazole is not fully understood, but it is believed to involve the inhibition of enzymes and signaling pathways that are involved in various biological processes. 2-(Fluoromethyl)-1,3-benzothiazole has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine, and carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.

Biochemical And Physiological Effects

2-(Fluoromethyl)-1,3-benzothiazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi, and to induce apoptosis in cancer cells. 2-(Fluoromethyl)-1,3-benzothiazole has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.

Advantages And Limitations For Lab Experiments

One of the advantages of 2-(Fluoromethyl)-1,3-benzothiazole is its versatility in biological and medicinal research. Its ability to inhibit enzymes and signaling pathways makes it a valuable tool for studying various biological processes. However, one limitation of 2-(Fluoromethyl)-1,3-benzothiazole is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(Fluoromethyl)-1,3-benzothiazole. One area of interest is the development of 2-(Fluoromethyl)-1,3-benzothiazole-based drugs for the treatment of various diseases, including cancer and infectious diseases. Another area of interest is the development of 2-(Fluoromethyl)-1,3-benzothiazole-based fluorescent probes for the detection of metal ions. Additionally, further research is needed to fully understand the mechanism of action of 2-(Fluoromethyl)-1,3-benzothiazole and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 2-(Fluoromethyl)-1,3-benzothiazole involves a multistep process that starts with the reaction of 2-aminobenzenethiol with chloroacetic acid to form 2-carboxymethylbenzenethiol. This intermediate is then reacted with methyl iodide to form 2-(methylthio)benzoic acid, which is subsequently treated with phosphorus oxychloride to form 2-chloromethylbenzothiazole. Finally, treatment of this intermediate with potassium fluoride in the presence of dimethyl sulfoxide yields 2-(Fluoromethyl)-1,3-benzothiazole.

Scientific Research Applications

2-(Fluoromethyl)-1,3-benzothiazole has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable compound for drug discovery and development. 2-(Fluoromethyl)-1,3-benzothiazole has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the preparation of metal complexes.

properties

CAS RN

18020-07-0

Product Name

2-(Fluoromethyl)-1,3-benzothiazole

Molecular Formula

C8H6FNS

Molecular Weight

167.21 g/mol

IUPAC Name

2-(fluoromethyl)-1,3-benzothiazole

InChI

InChI=1S/C8H6FNS/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2

InChI Key

XOCGJJLRMWWZSC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)CF

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CF

synonyms

Benzothiazole, 2-(fluoromethyl)- (8CI,9CI)

Origin of Product

United States

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